molecular formula C2H9BrN2 B1205270 Ethylenediamine dihydrobromide CAS No. 624-59-9

Ethylenediamine dihydrobromide

Cat. No.: B1205270
CAS No.: 624-59-9
M. Wt: 141.01 g/mol
InChI Key: WBGTUUOKNJTUDK-UHFFFAOYSA-N
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Description

Ethylenediamine dihydrobromide is a chemical compound with the formula C₂H₁₀Br₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Scientific Research Applications

Ethylenediamine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of coordination compounds and as a ligand in complex formation.

    Biology: It is used in the preparation of buffer solutions and as a stabilizing agent in enzyme reactions.

    Medicine: It has applications in the formulation of certain pharmaceuticals and as a component in diagnostic reagents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Ethylenediamine dihydrobromide should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . Ethylenediamine is flammable and toxic in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Ethylenediamine has been used in the modification of perovskite precursor solutions to improve the photovoltaic device performance and material stability of high-bromide-content, methylammonium-free, formamidinium cesium lead halide perovskites . This suggests potential future applications of Ethylenediamine dihydrobromide in similar areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediamine dihydrobromide can be synthesized by reacting ethylenediamine with hydrobromic acid. The reaction typically involves dissolving ethylenediamine in methanol and then adding a 40% aqueous solution of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and crystallizers can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: It can participate in substitution reactions where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.

Major Products Formed

    Oxidation: Products can include various oxidized amine compounds.

    Reduction: Reduced amine derivatives are formed.

    Substitution: Substituted ethylenediamine compounds are produced.

Mechanism of Action

The mechanism of action of ethylenediamine dihydrobromide involves its ability to act as a ligand and form complexes with metal ions. This property is utilized in various chemical reactions and industrial processes. The molecular targets include metal ions, and the pathways involved are primarily coordination chemistry pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine dihydrochloride: Similar in structure but with chloride ions instead of bromide.

    Ethylenediamine dihydroiodide: Contains iodide ions instead of bromide.

    Diethylenetriamine dihydrobromide: Contains an additional amine group compared to ethylenediamine dihydrobromide.

Uniqueness

This compound is unique due to its specific reactivity with bromide ions, which can influence the outcome of chemical reactions differently compared to its chloride or iodide counterparts. Its solubility and crystallization properties also make it distinct in various applications .

Properties

CAS No.

624-59-9

Molecular Formula

C2H9BrN2

Molecular Weight

141.01 g/mol

IUPAC Name

ethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H

InChI Key

WBGTUUOKNJTUDK-UHFFFAOYSA-N

SMILES

C(CN)N.Br.Br

Canonical SMILES

C(CN)N.Br

624-59-9

Pictograms

Irritant

Related CAS

107-15-3 (Parent)

Synonyms

1,2-diaminoethane
1,2-ethanediamine
edamine
ethane-1,2-diamine
ethyl diamine
ethylenediamine
ethylenediamine (1:1) sulfate
ethylenediamine (1:1) sulfite
ethylenediamine conjugate acid
ethylenediamine dihydrobromide
ethylenediamine dihydrochloride
ethylenediamine dihydrogen iodide
ethylenediamine dihydroiodide
ethylenediamine dinitrate
ethylenediamine hydrochloride
ethylenediamine monohydrochloride
ethylenediamine phosphate
ethylenediamine sulfate
ethylenediamine, 3H-labeled cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine dihydrobromide
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Ethylenediamine dihydrobromide
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Ethylenediamine dihydrobromide
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Ethylenediamine dihydrobromide
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Ethylenediamine dihydrobromide
Reactant of Route 6
Ethylenediamine dihydrobromide

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